5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide” are not available, there are general methods for synthesizing isoxazole derivatives . For instance, one common method involves the 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides .Molecular Structure Analysis
The molecular structure of “5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide” can be inferred from its name. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The ring has a methyl group (CH3) and an amino group (NH2) attached to it . Detailed analysis of the molecular structure would require more specific information or computational chemistry methods .Scientific Research Applications
Immunosuppressive Properties : A study synthesized a series of isoxazole derivatives, including 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, and investigated their immunosuppressive properties. One compound showed potential in inhibiting tumor necrosis factor production and might have a proapoptotic action for its immunosuppressive action in the studied models (Mączyński et al., 2018).
Antimycobacterial Activity : Another research performed structural, vibrational, and quantum chemical analysis of isoxazole derivatives, including 5-amino-N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methyl-1,2-oxazole-4-carbohydrazide. These compounds displayed antimycobacterial activity, making them promising candidates for developing new antimycobacterial drugs (Wojciechowski & Płoszaj, 2020).
Synthesis of Energetic Salts : A study involved the synthesis of nitrogen-rich cation derivatives from 5-amino-1H-1,2,4-triazole-3-carbohydrazide for constructing energetic salts. These salts showed good thermal stability and reasonable impact sensitivities, making them viable for applications in energetic materials (Zhang et al., 2018).
Antimicrobial Activities : Several studies have synthesized and tested various derivatives for antimicrobial activities. For example, derivatives of oxazole and triazole have been evaluated for their potential in treating microbial infections (Başoğlu et al., 2013).
properties
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-3(5(10)8-7)4(6)11-9-2/h6-7H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICWZMDKRDQOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444268 | |
Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | |
CAS RN |
159954-46-8 | |
Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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